Compound Description: CHF5407 is a potent, long-acting, and selective muscarinic M3 receptor antagonist. It exhibits subnanomolar affinities for human muscarinic M1, M2, and M3 receptors. [] CHF5407 displayed potent and long-lasting inhibition of M3 receptor-mediated contractile responses in guinea pig trachea and human bronchus. []
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits vasodilatory effects on the pulmonary vascular bed and attenuates monocrotaline-induced pulmonary hypertension in rats. [] SB-772077-B shows greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ecto-5'-nucleotidase/CD73 inhibitor. Blocks ecto-5'-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine. Reverses the doxorubicin-resistance in ecto-5'-nucleotidase-positive MDR cells (MCF7/A6 and L1210/A). Also increases rhodamine uptake and inhibits rhodamine efflux from ecto-5'-nucleotidase-positive MDR cells. Vasoconstrictor.
BMS 195614 is a carboxamide resulting from the formal condensation of the carboxy group of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with the amino group of p-aminobenzoic acid. It is a neutral retinoic acid receptor (RAR) alpha-selective antagonist (Ki = 2.5 nM). It displays no significant effect on nuclear receptor corepressor (NCoR) binding; moderately decreases SMRT binding to RAR. It antagonizes agonist-induced coactivator (CoA) recruitment. It has a role as a retinoic acid receptor alpha antagonist. It is a member of quinolines, a member of benzoic acids and a secondary carboxamide.
Potent histamine H4 receptor antagonist (pKi values are 8.24 and 8.47 in human and rat H4 receptors respectively). Displays 162-fold, 620-fold, and > 1600-fold selectivity over human H3, H1 and H2 receptors. Blocks zymosan-induced neutrophil reflux and attenuates thermal hypersensitivity in vivo (ED50 = 42 μmol/kg, ip).
Potent, ATP-competitive inhibitor of cyclin-dependent kinase (cdk) and casein kinase 1 (CK1) (IC50 values are 220, 80 and 14 nM for cdk1/cyclin B, cdk5/p25 and CK1 respectively). Selective over GSK-3 αβ (IC50= 4.1 μM). Also shown to inhibit amyloid-β production in N2A-APP695 cells.
Antibiotic LLa cis-enone resorcylic acid lactone first reported in 1978 and later rediscovered as an irreversible and highly selective TAK 1 inhibitor. TAK1 is a MAPKKK involved in the p38 signalling cascade for pro-inflammation signals such as cytokines. LLeffectively prevents inflammation in an animal models. Resorcyclic lactone of fungal origin that acts as a potent and selective transforming growth factor-β-activated kinase 1 (TAK1) mitogen-activated protein kinase kinase kinase (MAPKKK) inhibitor (IC50 = 8 nM). Displays > 33-fold and > 62-fold selectivity over MEKK1 and MEKK4 respectively. Inhibits IL-1-induced activation of NF-κB (IC50 = 83 nM) and JNK/p38. Inhibits production of inflammatory mediators, and sensitizes cells to TRAIL- and TNF-α-induced apoptosis in vitro.
S26948 is a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 8.83 nM in a transactivation assay). It is selective for PPARγ over PPARα, PPARβ/δ, and retinoid X receptor α (RXRα) at 10 μM. S26948 (30 mg/kg per day) decreases serum levels of glucose, triglycerides, non-esterified fatty acids, and insulin and increases hepatic palmitate oxidation in an ob/ob mouse model of type 2 diabetes. It decreases plasma levels of triglycerides and total and non-HDL cholesterol and the surface area of atherosclerotic lesions in the aortic sinus in an E2-KI transgenic mouse model of dyslipidemia and atherosclerosis fed a Western diet when administered at a dose of 30 mg/kg. Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.